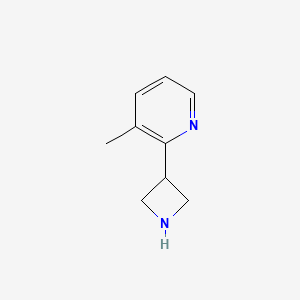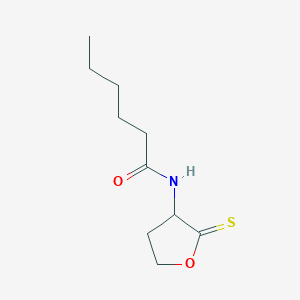
N-(2-thioxotetrahydrofuran-3-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thioxotetrahydrofuran-3-yl)hexanamide:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thioxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable thioxotetrahydrofuran derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(2-thioxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thioxotetrahydrofuran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted amides and esters.
科学的研究の応用
N-(2-thioxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-thioxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
N-(2-oxotetrahydrofuran-3-yl)hexanamide: This compound is structurally similar but contains an oxo group instead of a thioxo group.
N-hexanoyl-L-homoserine lactone: Another related compound with a lactone ring instead of a thioxotetrahydrofuran ring.
Uniqueness: N-(2-thioxotetrahydrofuran-3-yl)hexanamide is unique due to the presence of the thioxotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C10H17NO2S |
|---|---|
分子量 |
215.31 g/mol |
IUPAC名 |
N-(2-sulfanylideneoxolan-3-yl)hexanamide |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-9(12)11-8-6-7-13-10(8)14/h8H,2-7H2,1H3,(H,11,12) |
InChIキー |
KQFCPSNQFBHUKA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC1CCOC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

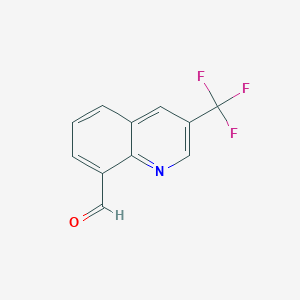
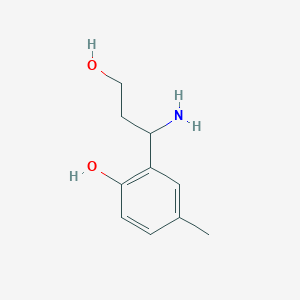
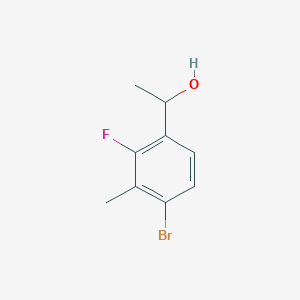
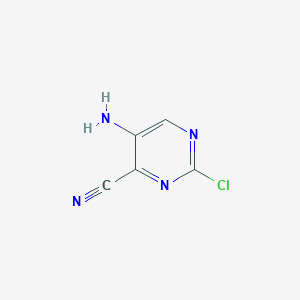

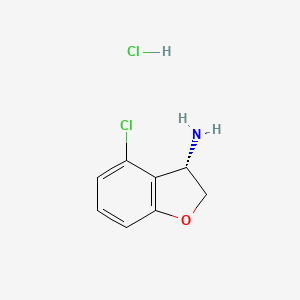

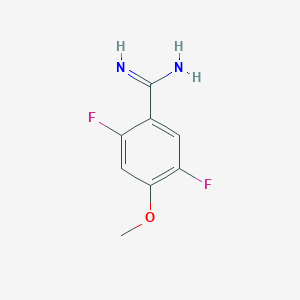
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
